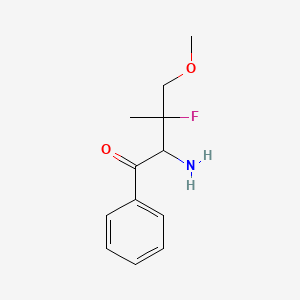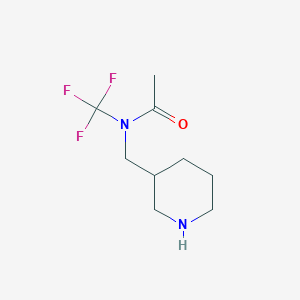
2-Ethenyl-4-methoxy-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenyl-4-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring an ethenyl group at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 4-methoxyaniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base. Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
2-Ethenyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the aromatic ring.
科学的研究の応用
2-Ethenyl-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Ethenyl-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions.
類似化合物との比較
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the ethenyl group.
2-Methoxy-N-methylaniline: Similar structure but lacks the ethenyl group.
2-Ethyl-6-methylaniline: Similar structure but has an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-4-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where such functionality is required.
特性
CAS番号 |
210536-17-7 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2-ethenyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-7-9(12-3)5-6-10(8)11-2/h4-7,11H,1H2,2-3H3 |
InChIキー |
VCWAULANKZTDOL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)OC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)



